![molecular formula C20H18ClNO2 B1326572 2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carboxylic acid CAS No. 932928-94-4](/img/structure/B1326572.png)
2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carboxylic acid
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Overview
Description
The compound “2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carboxylic acid” is likely a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a sec-butylphenyl group attached at the 2-position, a chlorine atom at the 6-position, and a carboxylic acid group at the 4-position .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the quinoline ring, the introduction of the sec-butylphenyl group, and the addition of the chlorine and carboxylic acid groups. The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline ring, which is a fused ring system containing a benzene ring and a pyridine ring. The sec-butylphenyl group, chlorine atom, and carboxylic acid group would be attached at the 2, 6, and 4 positions of the quinoline ring, respectively .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the carboxylic acid group could allow for reactions involving the formation or breaking of ester or amide bonds. The chlorine atom could potentially be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic quinoline ring could contribute to its stability and solubility. The carboxylic acid group could allow for hydrogen bonding, influencing its solubility in water and other polar solvents .Scientific Research Applications
Pharmaceutical Research and Development
This compound is utilized in the pharmaceutical industry as a secondary standard and certified reference material . It’s instrumental in quality control during drug formulation, ensuring the consistency and efficacy of pharmaceutical products . Its role in the development of new medications is crucial, particularly in the synthesis of complex molecules that may serve as potential therapeutic agents.
Analytical Chemistry
In analytical chemistry, this compound serves as a reference material for calibration and validation of analytical instruments . It helps in the accurate determination of chemical properties and compositions in various samples, which is essential for research and quality control in chemical manufacturing.
Proteomics Research
Proteomics, the study of proteins and their functions, uses this compound in the identification and quantification of proteins within complex biological systems. It aids in understanding protein interactions and the discovery of biomarkers for diseases .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-butan-2-ylphenyl)-6-chloroquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-3-12(2)13-4-6-14(7-5-13)19-11-17(20(23)24)16-10-15(21)8-9-18(16)22-19/h4-12H,3H2,1-2H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWDFWOLNYYDQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101172540 |
Source
|
Record name | 6-Chloro-2-[4-(1-methylpropyl)phenyl]-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101172540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Sec-butylphenyl)-6-chloroquinoline-4-carboxylic acid | |
CAS RN |
932928-94-4 |
Source
|
Record name | 6-Chloro-2-[4-(1-methylpropyl)phenyl]-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=932928-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-2-[4-(1-methylpropyl)phenyl]-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101172540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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